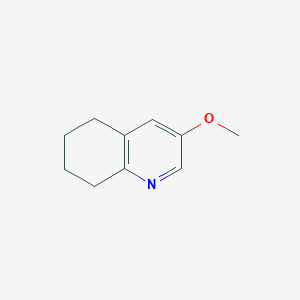
3-Methoxy-5,6,7,8-tetrahydroquinoline
概要
説明
3-Methoxy-5,6,7,8-tetrahydroquinoline is an organic compound . It has a molecular formula of C10H13NO and a molecular weight of 163.219 g/mol .
Synthesis Analysis
The synthesis of this compound has been referenced in The Journal of Organic Chemistry . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COC1=CC2=C (CCCC2)N=C1 .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . In the literature, a number of established protocols have been reported for the synthesis of quinoline ring, which can be altered to produce a number of differently substituted quinolines .科学的研究の応用
Tubulin-Polymerization Inhibitors
3-Methoxy-5,6,7,8-tetrahydroquinoline derivatives have been explored for their potential in inhibiting tubulin polymerization. For example, compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have shown promising results as tubulin-polymerization inhibitors, particularly targeting the colchicine site on tubulin. These compounds exhibit potent in vitro cytotoxic activity and significant potency against tubulin assembly, indicating their potential in cancer therapy (Wang et al., 2014).
Antifungal Activity
Tetrahydroquinoline derivatives demonstrate notable antifungal properties. For instance, compounds with a methoxy group, such as those in the tetrahydroquinoline class, have shown effectiveness against phytopathogenic fungi. These findings suggest their applicability in managing plant diseases and potentially contributing to agriculture and plant pathology (Gutiérrez et al., 2012).
Molecular Docking Studies
Tetrahydroquinolines, including those with methoxy groups, have been subject to molecular docking studies to evaluate their interaction with various proteins. These studies shed light on their potential therapeutic applications, particularly in targeting proteins related to cancer, inflammation, cholesterol ester transferases, and microbial proteins (Nair et al., 2014).
Fluorescent Labeling Reagents
Compounds derived from tetrahydroquinolines, such as 6-methoxy-4-quinolone, have been identified as stable fluorophores with strong fluorescence across a wide pH range. This characteristic makes them suitable for biomedical analysis and as fluorescent labeling reagents, indicating their applicability in biochemical and medical research (Hirano et al., 2004).
作用機序
Safety and Hazards
将来の方向性
Quinoline and its derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders. This has resulted in the development of novel quinoline analogs with potent biological activity .
特性
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGNNHBGVMLQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456506 | |
| Record name | 3-methoxy-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405174-69-8 | |
| Record name | 3-methoxy-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1624524.png)
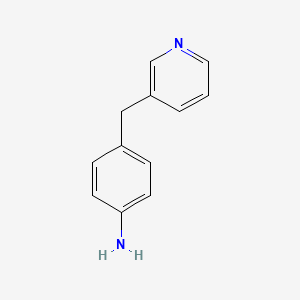
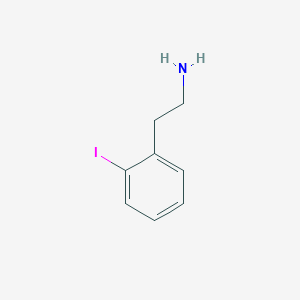
![2-[6-(Methylamino)-2-pyridyl]ethan-1-ol](/img/structure/B1624529.png)
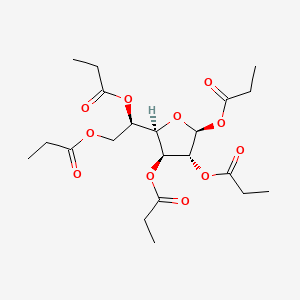

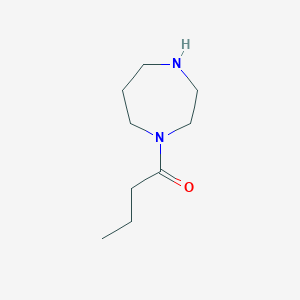
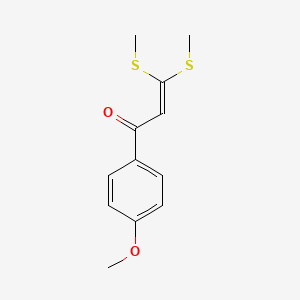

![3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B1624540.png)

![1,1'-Oxybis[4-nitro-2-trifluoromethylbenzene]](/img/structure/B1624542.png)
![N,N-Bis((R)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1624544.png)

